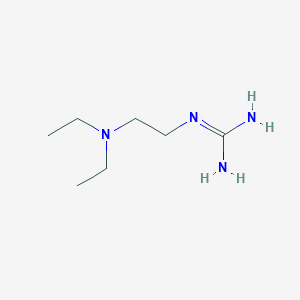

N-(2-Diethylamino-ethyl)-guanidine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-[2-(diethylamino)ethyl]guanidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H18N4/c1-3-11(4-2)6-5-10-7(8)9/h3-6H2,1-2H3,(H4,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFRWGXWELVGRFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCN=C(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H18N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30274616 | |

| Record name | N''-[2-(Diethylamino)ethyl]guanidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30274616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13845-72-2 | |

| Record name | N''-[2-(Diethylamino)ethyl]guanidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30274616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Derivatization of N 2 Diethylamino Ethyl Guanidine

Synthetic Routes for N-(2-Diethylamino-ethyl)-guanidine Core Structures

The core structure of this compound can be assembled through the strategic guanidinylation of the corresponding primary amine, N,N-diethylethylenediamine. This precursor is commercially available or can be synthesized through various established methods. One common industrial preparation involves the reaction of 2-diethylaminoethyl chloride hydrochloride with an excess of liquid ammonia (B1221849) under pressure. google.com

The introduction of the guanidine (B92328) moiety onto N,N-diethylethylenediamine can be achieved using several guanidinylating agents. A prevalent method involves the use of S-methylisothiourea salts, such as the sulfate (B86663) or hydrochloride salt. This reaction typically proceeds by nucleophilic attack of the primary amino group of N,N-diethylethylenediamine on the S-methylisothiourea, displacing methanethiol. The reaction is often carried out in a suitable solvent like water or an alcohol, and the product is isolated as a salt.

Another versatile approach employs protected guanidinylating reagents, which offer better control over the reaction and can be used under milder conditions. Reagents such as N,N'-bis(tert-butoxycarbonyl)-S-methylisothiourea or N,N'-bis(tert-butoxycarbonyl)-1H-pyrazole-1-carboxamidine are frequently used. nih.govresearchgate.net These reagents react with the primary amine to yield a protected guanidine derivative, which can then be deprotected under acidic conditions to afford the final product. The use of N,N'-di-Boc-N"-triflylguanidine is another powerful method, known for its high reactivity and efficiency in guanidinylating even hindered amines. orgsyn.org

A plausible synthetic scheme for the preparation of this compound is outlined below:

Plausible Synthetic Route for this compound

| Reactant | Reagent | Product | Typical Conditions |

| N,N-Diethylethylenediamine | S-Methylisothiourea sulfate | This compound sulfate | Aqueous or alcoholic solvent, heating |

| N,N-Diethylethylenediamine | N,N'-Bis(Boc)-1H-pyrazole-1-carboxamidine | N,N'-Bis(Boc)-N''-(2-diethylamino-ethyl)-guanidine | Aprotic solvent (e.g., DMF, CH2Cl2), room temperature |

| N,N'-Bis(Boc)-N''-(2-diethylamino-ethyl)-guanidine | Trifluoroacetic acid (TFA) | This compound trifluoroacetate | CH2Cl2, room temperature |

Strategies for Functionalization and Derivatization of the Guanidine Moiety

The guanidine moiety of this compound offers multiple sites for functionalization, allowing for the synthesis of a diverse range of derivatives. The nitrogen atoms of the guanidine group can be selectively alkylated or acylated to modulate the compound's physicochemical properties.

To achieve regioselective functionalization, protecting group strategies are often employed. The use of tert-butoxycarbonyl (Boc) protecting groups is common. For instance, starting with a di-Boc protected this compound, one of the Boc groups can be selectively removed, and the resulting free NH can be functionalized. Subsequent removal of the remaining Boc group yields the desired derivatized product. This approach provides a versatile platform for introducing various substituents onto the guanidine core. researchgate.netnih.gov

The derivatization can also be directed at the exocyclic amino group or the internal nitrogen atoms, leading to a variety of substituted guanidines with potentially altered biological activities or material properties.

General Strategies for Guanidine Functionalization

| Functionalization Strategy | Reagents | Resulting Moiety |

| N-Alkylation | Alkyl halides, reductive amination | N-Alkylguanidine |

| N-Acylation | Acyl chlorides, acid anhydrides | N-Acylguanidine |

| N-Sulfonylation | Sulfonyl chlorides | N-Sulfonylguanidine |

| Cyclization with β-dicarbonyl compounds | 1,3-Diketones, β-ketoesters | Guanidinopyrimidines |

Synthesis of Analogues Incorporating the Diethylaminoethyl Moiety

Analogues of this compound can be synthesized by modifying the diethylaminoethyl portion of the molecule. This can be achieved by starting with different N,N-dialkylethylenediamines, where the ethyl groups are replaced by other alkyl or aryl substituents. This allows for a systematic investigation of the structure-activity relationship of the terminal amino group.

Furthermore, the ethyl linker between the two nitrogen atoms can be varied in length or rigidity. For example, using N,N-diethyl-1,3-propanediamine as the starting material would result in an analogue with a three-carbon linker. The synthesis of such analogues generally follows the same guanidinylation procedures as described for the parent compound.

The synthesis of guanethidine (B1672426), a well-known antihypertensive drug, provides a relevant example of an analogue. wikipedia.org Guanethidine contains a guanidinoethyl group attached to a larger, cyclic amine (azocane). The synthetic strategies used for guanethidine and its metabolites, which involve the guanidinylation of the corresponding aminoalkanes, are directly applicable to the synthesis of a wide range of this compound analogues. nih.gov

Examples of Synthesized Analogues

| Starting Amine | Resulting Guanidine Analogue |

| N,N-Dimethylethylenediamine | N-(2-Dimethylamino-ethyl)-guanidine |

| N-Ethyl-N-methylethylenediamine | N-Ethyl-N-methyl-N'-(2-aminoethyl)-guanidine |

| 1-(2-Aminoethyl)piperidine | N-(2-Piperidinoethyl)-guanidine |

| N,N-Diethyl-1,3-propanediamine | N-(3-Diethylamino-propyl)-guanidine |

Advanced Synthetic Techniques and Yield Optimization in Guanidine Synthesis

The synthesis of guanidines has evolved beyond classical methods, with several advanced techniques being developed to improve yields, reduce the use of toxic reagents, and enhance substrate scope. These modern approaches are applicable to the synthesis of this compound and its derivatives.

One significant advancement is the replacement of toxic mercury salts, traditionally used to activate thiourea (B124793) precursors, with more environmentally benign reagents. Cyanuric chloride (TCT) has been shown to be an effective and inexpensive activating agent for di-Boc-thiourea, providing high yields of protected guanidines without the generation of hazardous heavy-metal waste. organic-chemistry.org

Transition metal catalysis has also emerged as a powerful tool for guanidine synthesis. rsc.org Catalysts based on copper, zinc, or rare-earth metals can facilitate the addition of amines to carbodiimides or cyanamides under mild conditions, often with high efficiency and broad substrate compatibility. For instance, copper(I) iodide has been used to catalyze the synthesis of N,N'-disubstituted guanidines from N-substituted cyanamides.

Yield optimization in guanidine synthesis often involves careful selection of the guanidinylating reagent, solvent, and base. For challenging substrates, highly reactive reagents like N,N'-di-Boc-N"-triflylguanidine may be necessary to achieve good conversion. orgsyn.org The use of microwave irradiation has also been reported to accelerate guanidine synthesis, particularly in multicomponent reactions like the Biginelli reaction to form guanidinopyrimidines. drugbank.com

Advanced Synthetic Techniques for Guanidine Synthesis

| Technique | Key Features | Potential Advantages |

| Use of Cyanuric Chloride (TCT) | Replaces toxic mercury salts for thiourea activation. | Environmentally friendly, cost-effective, high yields. organic-chemistry.org |

| Transition Metal Catalysis | Employs catalysts (e.g., Cu, Zn) for amine addition to carbodiimides/cyanamides. | Mild reaction conditions, broad substrate scope. rsc.org |

| Highly Reactive Guanidinylating Agents | Use of reagents like N,N'-di-Boc-N"-triflylguanidine. | High reactivity, suitable for hindered amines. orgsyn.org |

| Microwave-Assisted Synthesis | Application of microwave irradiation to accelerate reactions. | Reduced reaction times, improved yields in some cases. drugbank.com |

Pharmacological and Biological Activities of N 2 Diethylamino Ethyl Guanidine and Its Derivatives

Modulation of Neurological and Neuropsychiatric Systems

Guanidine (B92328) derivatives have been shown to interact with multiple components of the nervous system, including ion channels and various G protein-coupled receptors (GPCRs), thereby modulating neuronal excitability and neurotransmitter release.

Guanidine and its alkyl analogs are known to inhibit voltage-gated potassium (Kv) channels. nih.gov These channels are critical for regulating neuronal excitability; they are responsible for the repolarization phase of the action potential. nih.gov By blocking these channels, guanidine compounds can prolong the depolarization of the presynaptic nerve terminal. nih.gov This inhibition of potassium efflux leads to an increased influx of calcium ions through voltage-gated calcium channels, which in turn enhances the release of neurotransmitters into the synaptic cleft. nih.gov The mechanism of action involves the guanidine molecule binding within the intracellular pore of the Kv channel, where it perturbs a hydrophobic subunit interface to stabilize a closed state of the channel. nih.gov This activity has spurred interest in designing novel guanidine analogs for therapeutic intervention in neuromuscular diseases. nih.gov The human genome contains 40 distinct Kv channels, which are involved in diverse physiological processes, making them significant drug targets. nih.gov

The structural features of guanidine derivatives allow them to bind to a variety of receptor types.

Sigma Receptors: Certain guanidine derivatives have been identified as potent ligands for sigma (σ) receptors. The pan-selective σ-receptor agonist N,N′-di-o-tolyl-guanidine (o-DTG) binds to both σ-1 and σ-2 subtypes in the nanomolar range. unict.it The interaction with the σ-1 receptor is mediated by an amine moiety on the guanidine core. unict.it Derivatives of this parent compound, such as N,N′-di-p-bromo-phenyl-guanidine (p-BrDPhG), have been developed and shown to be pan-selective σ ligands that can offer neuroprotection by blocking Ca²+ overload via σ-1 receptor activation. unict.it

5-HT3 Receptors: Guanidine and biguanide (B1667054) derivatives have been investigated for their activity at 5-hydroxytryptamine type 3 (5-HT3) receptors, which are ligand-gated ion channels involved in processes like emesis. acs.orgnih.gov Phenylbiguanide (PBG) derivatives, for instance, act as agonists at 5-HT3 receptors, producing rapid inward currents in neuroblastoma cells. acs.org The binding affinities of aryl-substituted arylguanidines have also been examined, with compounds like 1-(3,4,5-Trichlorophenyl)guanidine identified as a very high-affinity ligand (Ki = 0.7 nM) for the 5-HT3 receptor. researchgate.net These findings suggest that the guanidine structure is a key feature for interaction with this receptor class. researchgate.net

Muscarinic M2R/M4R: A series of guanidine derivatives have been identified as potent antagonists of muscarinic M2 and M4 receptors. acs.org Interestingly, this discovery was the result of structural modifications to compounds originally designed as histamine (B1213489) H3 receptor antagonists. Replacing a flexible carbon chain in the original compounds with a more rigid cyclic group resulted in a significant loss of H3 receptor activity but a marked increase in antagonist potency at M2 and M4 receptors, with some derivatives showing affinities in the single-digit nanomolar range. acs.org For example, the compound ADS10227 displayed affinities (Ki) of 2.8 nM and 5.1 nM for the human M2 and M4 receptors, respectively. These receptors are G-protein coupled receptors that inhibit adenylyl cyclase and are involved in regulating cholinergic neurotransmission. acs.org

Neuropeptide Y Y2 Receptors: The guanidine moiety is a key structural feature in some ligands for the Neuropeptide Y (NPY) Y2 receptor, a GPCR implicated in food intake and mood regulation. nih.gov The first highly potent and selective peptide-like Y2 antagonist, BIIE0246, contains a guanidine group. Furthermore, a selective radioligand for the Y2 receptor, [³H]UR-PLN196, was developed through the modification of the guanidine moiety of BIIE0246, highlighting its importance for receptor binding.

Histamine H3 Receptors: Many non-imidazole derivatives containing a guanidine group have been synthesized and characterized as potent histamine H3 receptor (H3R) antagonists. unict.itacs.org The H3R is a GPCR that acts as both an autoreceptor on histaminergic neurons and a heteroreceptor on other neurons, modulating the release of various neurotransmitters, including acetylcholine (B1216132). nih.govacs.org Compounds based on a 1-[4-(piperazin-1-yl)but-1-yl]guanidine scaffold have been shown to maintain high affinity at the H3R. acs.org One such derivative, ADS1017, was identified as a highly potent and selective H3R antagonist with potential therapeutic applications. unict.it

Guanidine derivatives can modulate the release of neurotransmitters through multiple mechanisms. As discussed, their ability to block presynaptic Kv channels leads to enhanced release of acetylcholine (ACh) at the neuromuscular junction. nih.gov Additionally, the antagonism of specific presynaptic receptors by guanidine derivatives can increase neurotransmitter release. Blocking H3 autoreceptors with H3R antagonists increases the release of both histamine and acetylcholine. nih.govacs.org Similarly, antagonizing the presynaptic M2 muscarinic autoreceptors on cholinergic neurons can enhance ACh release into the synaptic cleft, a mechanism explored for potential cognitive enhancement. acs.org

Antimicrobial and Antifungal Efficacy

The cationic nature of the guanidinium (B1211019) group facilitates interaction with negatively charged bacterial and fungal cell membranes, leading to membrane disruption and cell death. This property has made guanidine derivatives a subject of extensive research for new antimicrobial agents.

Guanidine-containing compounds have demonstrated broad-spectrum antibacterial activity against both Gram-positive and Gram-negative pathogens, including multidrug-resistant strains.

Staphylococcus aureus and MRSA: Numerous studies have confirmed the efficacy of guanidine derivatives against Staphylococcus aureus and its methicillin-resistant strains (MRSA). A novel guanidinium compound, L15, showed high activity against MRSA with a minimum inhibitory concentration (MIC) of 1.5 µM. acs.org Polymeric guanidines have also been effective; a topical cream containing AKACID Plus was as effective as mupirocin (B1676865) in treating experimental skin infections with MRSA in guinea pigs. Other small molecule guanidine derivatives have shown MICs against S. aureus and MRSA in the low micromolar range. unict.it

Escherichia coli: Guanidine derivatives are also active against the Gram-negative bacterium Escherichia coli. The compound L15, which was potent against MRSA, also inhibited E. coli with an MIC of 12.5 µM. acs.org Other studies have reported guanidine-core small molecules and aminoguanidine (B1677879) derivatives with significant activity against various E. coli strains, including multidrug-resistant isolates.

Acinetobacter baumannii: This opportunistic Gram-negative pathogen, known for its high levels of antibiotic resistance, has also been a target for guanidine-based compounds. acs.org Research has shown that certain glycoside derivatives with guanidine-like features have wide antibacterial activity against clinically isolated strains of A. baumannii. acs.org The development of quantitative structure-property relationship (QSPR) models has aided in identifying structural features, such as high polarity, that favor activity against this bacterium. acs.org

| Compound/Derivative Class | Organism | MIC | Source(s) |

| Guanidinium Compound L15 | Staphylococcus aureus (MRSA) | 1.5 µM | acs.org |

| Guanidinium Compound L15 | Escherichia coli | 12.5 µM | acs.org |

| Fluoro-substituted guanidinium 9b | Staphylococcus aureus | 2.0 µM | |

| Bromo-substituted guanidinium 9d | Staphylococcus aureus | 3.9 µM | |

| Bromo-substituted guanidinium 9d | Escherichia coli | 15.6 µM | |

| Aminoguanidine derivative 5f | Staphylococcus aureus | 2-8 µg/mL | |

| Aminoguanidine derivative 5f | E. coli (multi-drug resistant) | 2-8 µg/mL | |

| Polymeric guanidine (AKACID Plus) | Staphylococcus aureus (MRSA) | Effective at ≥0.5% (topical) |

This table presents a selection of reported Minimum Inhibitory Concentrations (MICs) to illustrate the range of activity. Values may vary based on specific strains and testing conditions.

The antimicrobial action of guanidine derivatives extends to pathogenic fungi. Guanidinic compounds have been evaluated against a range of fungal species, including those on the World Health Organization (WHO) Fungi Priority Pathogens List.

Derivatives have shown notable activity against species such as Candida albicans, Cryptococcus neoformans, Cryptococcus gattii, and Paracoccidioides species. For example, a spermidine (B129725) tri-substituted with guanidine moieties demonstrated promising activity against Cryptococcus and Paracoccidioides. Another study found that polyhexamethylene-guanidine hydrochloride had antifungal activity comparable or superior to amphotericin B against several pathogenic fungi, with MIC values in the range of 1.25–2.5 μg/mL. The mechanism is believed to involve the disruption of the fungal cell membrane, similar to their antibacterial action.

Biofilm Disruption Capabilities

The ability of bacteria to form biofilms presents a significant challenge in clinical settings, as these communities exhibit increased resistance to conventional antimicrobial agents. Guanidine-containing compounds have emerged as promising agents for biofilm disruption. While specific studies on N-(2-Diethylamino-ethyl)-guanidine are limited, research on related guanidine-functionalized derivatives highlights their potential.

A study on guanidine functionalized anthranilamides, which incorporate a guanidino group, demonstrated significant antibacterial and biofilm disruption activity. nih.gov These amphiphilic compounds, designed as mimics of antimicrobial peptides, showed potent effects against both Gram-positive and Gram-negative bacteria. The proposed mechanism of action involves the depolarization and disruption of the bacterial cell membrane. nih.gov

Notably, a fluoro-substituted guanidinium compound, 9b , exhibited a minimum inhibitory concentration (MIC) of 2.0 μM against S. aureus and was capable of reducing established S. aureus biofilms by 92% at a concentration of 64 μM. nih.gov Another derivative, the bromo-substituted guanidinium compound 9d , also showed good activity against S. aureus (MIC of 3.9 μM) and E. coli (MIC of 15.6 μM), and it disrupted established S. aureus biofilms by 83% at a concentration of 62.4 μM. nih.gov These findings underscore the potential of the guanidine group in conferring biofilm-disrupting properties.

Table 1: Biofilm Disruption Activity of Guanidine Functionalized Anthranilamide Derivatives

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) (μM) | Biofilm Reduction (%) | Concentration for Biofilm Reduction (μM) |

|---|---|---|---|---|

| Fluoro-substituted guanidinium compound 9b | S. aureus | 2.0 | 92 | 64 |

| Bromo-substituted guanidinium compound 9d | S. aureus | 3.9 | 83 | 62.4 |

| Bromo-substituted guanidinium compound 9d | E. coli | 15.6 | - | - |

Data sourced from Kuppusamy et al., 2018. nih.gov

Antidiabetic and Metabolic Regulatory Effects

Guanidine derivatives have a long-standing history in the management of diabetes, with metformin, a biguanide, being a cornerstone of therapy. Research into other guanidine-containing structures continues to yield promising candidates with diverse mechanisms of action.

Hypoglycemic Potentials

Cyclic derivatives of guanidine have been investigated for their ability to lower blood glucose levels. One such derivative, N⁹-(diethylamino)ethyl-2,3-dihydro-imidazo[1,2-a]benzimidazole , also known as diabenol (RU-254) , has demonstrated potent antidiabetic effects. researchgate.netconsensus.app Experimental studies have confirmed its long-term glucose-lowering effects in animal models of prediabetes and diabetes. consensus.app The hypoglycemic activity of these cyclic guanidines is influenced by the nature of their substituents. researchgate.net

Stimulation of Insulin (B600854) Secretion

The mechanism behind the hypoglycemic effect of some guanidine derivatives involves the modulation of insulin secretion. Diabenol, for instance, has been found to stimulate the first phase of insulin secretion. researchgate.netconsensus.app This action is crucial for the initial control of postprandial glucose levels. Clinical trials have further corroborated that diabenol improves glycemia and reduces HbA1c levels, in part through the stimulation of insulin secretion. researchgate.net

Reduction of Hepatic Glycogenolysis Rate

Table 2: Antidiabetic Effects of Diabenol (a cyclic guanidine derivative)

| Parameter | Effect | Reference |

|---|---|---|

| Blood Glucose | Long-term lowering | researchgate.netconsensus.app |

| Insulin Secretion | Stimulation of the first phase | researchgate.netconsensus.app |

| Hepatic Glycogenolysis | Reduction in rate | researchgate.netconsensus.app |

| Glycated Hemoglobin (HbA1c) | Reduction | researchgate.net |

Data sourced from Spasov et al., 2017. researchgate.netconsensus.app

Antineoplastic and Oncological Imaging Applications

The utility of guanidine-containing compounds extends into the realm of oncology, where they are being explored as both therapeutic agents and components of imaging probes.

Interactions with DNA and Topoisomerase II Inhibition

Topoisomerase II is a vital enzyme in DNA replication and a validated target for anticancer drugs. Certain derivatives incorporating the N-(2-aminoethyl)guanidine scaffold have shown the ability to interact with DNA and inhibit this enzyme. For example, studies on alkylaminoanthraquinones, which are structurally related to the topoisomerase II poison mitoxantrone, have shed light on this mechanism. nih.gov

One such derivative, AQ6 (1{[2-dimethylamino)-ethyl]amino}4-{[2[(hydroxyethyl)amino]ethyl]- amino}5,8-dihydroxy-anthracene-9,10-dione) , which contains a modified alkylamino side chain, has been shown to inhibit DNA topoisomerase II decatenation activity. nih.gov This inhibition is linked to its DNA-binding capacity and its ability to induce DNA-protein cross-linking in cells. nih.gov The cytotoxicity of these compounds was found to be enhanced in cell lines that overproduce topoisomerase II, indicating that enzyme targeting is a crucial aspect of their anticancer action. nih.gov While this specific compound has a dimethylamino group, it provides a model for the potential activity of diethylamino-ethyl-guanidine derivatives.

Oncological Imaging Applications

The N-(2-diethylaminoethyl) moiety has also been incorporated into molecules designed for oncological imaging. A radioiodinated quinoxaline (B1680401) derivative, N-(2-diethylaminoethyl)-6-iodoquinoxaline-2-carboxamide dihydrochloride (B599025) salt ([¹²⁵/¹³¹I]ICF01012) , has been synthesized for the targeted radionuclide imaging and therapy of melanoma. nih.gov This compound is part of a class of benzamide (B126) derivatives that exhibit high and specific binding to melanin (B1238610) in melanoma cells. nih.gov

The favorable pharmacokinetic properties of these quinoxaline analogs, including rapid and specific tumor uptake, make them valuable candidates for radionuclide imaging. nih.gov This highlights the potential of incorporating the N-(2-diethylaminoethyl)guanidine structure into probes for the non-invasive visualization of tumors.

Induction of Cell Cycle Arrest and p53 Activation

The p53 tumor suppressor protein is a critical transcription factor that responds to cellular stress, such as DNA damage, by inducing outcomes like cell cycle arrest or apoptosis to prevent tumor development. nih.govchemicalbook.comnih.gov The process of p53-mediated cell cycle arrest is often driven by the transcriptional activation of genes like p21, a cyclin-dependent kinase (CDK) inhibitor, which can halt the cell cycle at the G1/S or G2/M checkpoints. youtube.comresearchwithrutgers.comcapes.gov.br This pause allows time for DNA repair, thus maintaining genomic integrity. youtube.com While guanidinium chloride is used in biochemical studies to denature proteins, including p53, revealing insights into its folding dynamics, this relates to its chaotropic properties rather than a specific biological regulatory role. nih.gov Based on available scientific literature, there is currently no direct evidence reporting the induction of cell cycle arrest or the activation of the p53 pathway by this compound or its derivatives.

Melanin-Targeted Imaging in Melanoma (e.g., Radio-labeled Diethylaminoethyl-Benzamides)

Derivatives of N-(2-diethylaminoethyl)-benzamide have been extensively developed as radio-labeled agents for the specific imaging of melanoma, a highly aggressive form of skin cancer. nih.gov These compounds exhibit a high affinity for melanin, a pigment found in most melanoma cells, allowing for targeted visualization of tumors using non-invasive imaging techniques like Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT). nih.gov

The core structure, N-(2-diethylaminoethyl)-benzamide, has been modified with various radioisotopes to create effective imaging probes. One of the earliest and most studied examples is N-(2-diethylaminoethyl)-4-[125I]iodobenzamide ([125I]BZA), which demonstrated high uptake in melanoma cells. rsc.org This led to the development of other derivatives with improved pharmacological properties and suitability for different imaging modalities. For instance, replacing the iodine with fluorine-18 (B77423) (¹⁸F) resulted in agents like N-(2-diethylaminoethyl)-4-[18F]fluorobenzamide ([¹⁸F]-DAFBA or ¹⁸F-FBZA), which are suitable for PET imaging. uj.edu.pl These agents have shown high tumor uptake and rapid clearance from non-target tissues, leading to excellent image contrast. rsc.orgnih.gov

Further structural modifications have been explored to enhance imaging quality. Pyridine-based benzamides, such as N-(2-(diethylamino)-ethyl)-5-[18F]fluoropicolinamide ([18F]P3BZA), have demonstrated even higher tumor uptake in preclinical models compared to their benzene-based counterparts. uj.edu.pl The development of these melanin-binding agents represents a significant advancement in the molecular imaging of melanoma, offering a potential advantage over less specific tracers like [¹⁸F]FDG, particularly for detecting smaller metastatic lesions. rsc.org

Interactive Table: Radio-labeled Benzamide Derivatives for Melanoma Imaging

| Compound Name | Abbreviation | Radioisotope | Key Findings |

| N-(2-diethylaminoethyl)-4-iodobenzamide | BZA | ¹²³I / ¹²⁵I | Demonstrated high melanoma uptake; used as a foundational structure for other agents. nih.govrsc.org |

| N-(2-diethylaminoethyl)-4-fluorobenzamide | [¹⁸F]-DAFBA / ¹⁸F-FBZA | ¹⁸F | High melanoma uptake and low normal tissue retention, suitable for PET imaging. uj.edu.pl |

| N-(2-(diethylamino)-ethyl)-5-fluoropicolinamide | [¹⁸F]P3BZA | ¹⁸F | A pyridine-based derivative showing higher tumor uptake than benzene-based agents in mice. uj.edu.pl |

| Benzo(1,3)dioxolo-5-carboxylic acid (4-(2-diethylamino-ethylcarbamoyl)-2-iodo-5-methoxy-phenyl)-amide | ¹³¹I-BA52 | ¹³¹I | Investigated for radionuclide therapy due to the β-particle emission of ¹³¹I, showing specific uptake and long-term retention in tumor tissue. nih.gov |

Anti-inflammatory and Immunomodulatory Effects

The guanidine functional group is a component of various molecules investigated for therapeutic purposes, including potential anti-inflammatory agents. nih.gov Inflammation is a complex biological response involving various immune cells and mediators, and dysregulation of this process is central to many chronic diseases. nih.govmdpi.comnih.gov However, specific studies detailing the anti-inflammatory or immunomodulatory activities of this compound itself are not prominently available in the current scientific literature. While some succinimide (B58015) derivatives and natural products have been evaluated for these properties, direct evidence for the title compound is lacking. mdpi.com

Analgesic Properties in Pain Models (e.g., Nociceptive, Neuropathic)

Research into novel pain therapeutics has explored a wide range of chemical structures. Within the broader class of guanidine compounds, certain derivatives have been synthesized and evaluated for their potential analgesic effects. For instance, a series of N-(4-piperidyl)propanamides incorporating a guanidinium group were assessed for their activity. nih.gov Two compounds from this series demonstrated moderate analgesic properties in both the hot plate and writhing tests in mice. nih.gov These tests are standard preclinical models used to evaluate efficacy against acute nociceptive pain. The findings indicated that these specific guanidinium derivatives act as moderate agonists at the mu-opioid receptor. nih.gov This suggests that the guanidine moiety can be incorporated into structures designed to target pathways involved in pain modulation. However, specific studies on the analgesic properties of this compound in nociceptive or neuropathic pain models have not been reported.

Enzyme Inhibition and Modulatory Actions (e.g., Human Dimethylarginine Dimethylaminohydrolase-1 (hDDAH-1), Signal Peptidase IB)

The guanidinium group's ability to engage in specific molecular interactions makes it a valuable component in the design of enzyme inhibitors. nih.gov

Signal Peptidase IB (SpsB) Bacterial type I signal peptidase (SPase), such as SpsB in Staphylococcus aureus, is an essential enzyme for bacterial survival, making it a promising target for new antibiotics. d-nb.infonih.gov It plays a crucial role in the secretion of proteins necessary for bacterial function and virulence. nih.gov Research has identified a guanidinium-containing compound, designated L15, as an inhibitor of SpsB. d-nb.info Mechanism studies revealed that L15 does not bind to the active site but rather to an allosteric pocket near the catalytic center. This binding restricts water access and stabilizes the enzyme's catalytic geometry, paradoxically enhancing its turnover. This dysregulation of protein secretion ultimately contributes to the compound's antibacterial activity. d-nb.info This discovery highlights that guanidine derivatives can act as modulators of bacterial signal peptidases.

While information on the inhibition of Signal Peptidase IB by a guanidine derivative exists, there is no available literature detailing the inhibition of human dimethylarginine dimethylaminohydrolase-1 (hDDAH-1) by this compound or its direct derivatives.

Other Biological Activities (e.g., Antiplatelet, Geroprotective)

Antiplatelet Activity Several derivatives of guanidine have been shown to possess significant antiplatelet activity through various mechanisms of action. Platelets play a key role in thrombosis, and antiplatelet agents are crucial for preventing cardiovascular events. rsc.org

One novel guanidine derivative, KR-32570, was found to inhibit platelet aggregation induced by multiple agonists, including collagen and thrombin. nih.gov Its mechanism involves the inhibition of arachidonic acid release, thromboxane (B8750289) A2 (TXA2) synthase, mobilization of intracellular calcium, and the Na+/H+ exchanger (NHE-1). nih.gov

Other studies have focused on acetamide (B32628) derivatives of guanidine. For example, N-(diaminomethylene)-2-(pyridin-3-yl)acetamide and its pyridin-4-yl analog were found to exert their anti-aggregant effects through the antagonism of α2B-adrenergic receptors on platelets. uj.edu.pl Another investigation showed that certain aryl guanidine-like compounds inhibit platelet aggregation by acting as antagonists at H2 histamine receptors. nih.govrsc.org Furthermore, the polymeric guanidine compound polyhexamethylene guanidine phosphate (B84403) (PHMG-p) has been shown to enhance the procoagulant activity of platelets by inducing phosphatidylserine (B164497) exposure through oxidative stress. mdpi.com

These findings demonstrate that the guanidine scaffold can be tailored to interact with a variety of targets on platelets, leading to the modulation of their function.

Interactive Table: Antiplatelet and Procoagulant Guanidine Derivatives

| Compound/Derivative Class | Example(s) | Proposed Mechanism of Action | Biological Effect |

| Furan-2-ylcarbonyl guanidine | KR-32570 | Inhibition of TXA2 synthase, Ca²⁺ mobilization, and NHE-1. nih.gov | Antiplatelet |

| Pyridinyl acetamides | N-(diaminomethylene)-2-(pyridin-4-yl)acetamide | Antagonism of α2B-adrenergic receptors. uj.edu.pl | Antiplatelet |

| Aryl guanidine-like systems | - | Antagonism of H2 histamine receptors. nih.gov | Antiplatelet |

| Polymeric guanidine | Polyhexamethylene guanidine phosphate (PHMG-p) | Oxidative-stress-mediated phosphatidylserine exposure. mdpi.com | Procoagulant |

Geroprotective Activity Geroprotectors are substances aimed at slowing down the aging process and increasing lifespan. A review of the scientific literature did not yield any studies on the potential geroprotective activities of this compound or its derivatives.

Mechanistic Investigations of N 2 Diethylamino Ethyl Guanidine’s Actions

Molecular Interactions with Biological Targets

A thorough search of scientific databases for studies on the molecular interactions of N-(2-Diethylamino-ethyl)-guanidine yielded no specific results for this compound. General principles of how guanidinium-containing molecules interact with biological targets are known, but direct experimental data for this compound are absent.

Enzyme Active Site Interactions and Elucidation of Inhibition Mechanisms

Specific information regarding the interaction of this compound with enzyme active sites is not documented in the scientific literature. There are no studies identifying it as an inhibitor of any particular enzyme, and consequently, no data on its inhibition constant (Ki) or the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive). Studies on the inhibitory effects of guanidine (B92328) hydrochloride on enzymes like protein disulfide isomerase exist, but this information is general and not specific to this compound.

Cellular and Subcellular Mechanisms

Investigations into the cellular and subcellular effects of this compound have not been published. This includes a lack of information on its effects on cell membranes and intracellular signaling cascades.

Membrane Permeability and Cellular Accumulation Dynamics

There are no studies available that have measured the membrane permeability or the dynamics of cellular accumulation of this compound. Consequently, data regarding its ability to cross the cell membrane and its intracellular concentration under various conditions are not available.

Regulation of Ion Flux

The guanidinium (B1211019) group, the protonated form of the guanidine moiety present at physiological pH, is a key pharmacophore known to interact with various ion channels. nih.gov Its positive charge and ability to form multiple hydrogen bonds allow it to modulate the flow of ions across cell membranes.

Guanidine and its alkyl derivatives have been identified as inhibitors of voltage-gated potassium (Kv) channels. nih.govnih.gov This inhibition at the presynaptic neuromuscular junction leads to a prolonged action potential and an increased influx of calcium, which in turn enhances the release of the neurotransmitter acetylcholine (B1216132). nih.gov The mechanism of action for guanidines on Kv channels is believed to involve binding within the intracellular pore of the channel, which perturbs a hydrophobic subunit interface and stabilizes a closed state of the channel. nih.gov

Furthermore, guanidinium toxins like saxitoxin (B1146349) and tetrodotoxin (B1210768) are potent blockers of voltage-gated sodium (NaV) channels. nih.gov The guanidinium groups in these toxins are crucial for their high-affinity binding to the outer pore of the NaV channel, effectively occluding the passage of sodium ions and thereby blocking nerve impulse conduction. nih.gov Simple guanidinium ions themselves can also block acetylcholine-activated channels, demonstrating a voltage-dependent block from within the channel's electric field. nih.gov

Structure-Activity Relationship (SAR) Elucidation

The biological activity of guanidine-containing compounds is intricately linked to their chemical structure. Modifications to the guanidine moiety, the nature of its substituents, and their spatial arrangement can dramatically alter potency and selectivity.

Influence of Guanidine Moiety Modifications on Biological Potency and Selectivity

The guanidine group itself is a critical determinant of activity. Its basicity and the delocalized positive charge of the guanidinium ion are fundamental for electrostatic interactions with negatively charged amino acid residues in receptor binding pockets or ion channel pores. nih.govnih.gov

Studies on various guanidine derivatives have shown that modifications can have profound effects. For instance, in a series of N,N'-diarylguanidines acting as sodium channel blockers, the substitution pattern on the aryl rings significantly influenced anticonvulsant activity. acs.org Research on guanidine-containing polyhydroxyl macrolides has indicated that the terminal guanidine group is vital for their antibacterial and antifungal activities. mdpi.com Substitution of the guanidino residue with a urea (B33335) group leads to a loss of antibacterial activity and a significant reduction in the antifungal spectrum. mdpi.com

| Modification of Guanidine Moiety | General Effect on Biological Activity | Illustrative Compound Class |

| N-alkylation | Can alter potency and selectivity. For example, N,N-dimethylguanidine shows enhanced release of norepinephrine (B1679862) compared to unsubstituted guanidine. nih.gov | Alkyl guanidine derivatives nih.gov |

| N-arylation | Lipophilic aryl groups can enhance binding to hydrophobic pockets, as seen in sodium channel blockers. acs.org | N,N'-diarylguanidines acs.org |

| Replacement with bioisosteres (e.g., urea) | Often leads to a significant decrease or loss of activity, highlighting the importance of the guanidinium group's specific properties. mdpi.com | Guanidine-containing macrolides mdpi.com |

Functional Role of the Diethylaminoethyl Substituent

The N-(2-Diethylamino-ethyl) substituent introduces several key features that are expected to influence the pharmacological profile of the parent guanidine. The ethyl linker provides a degree of conformational flexibility, allowing the molecule to adopt an optimal orientation for binding to its biological target.

The terminal diethylamino group is a tertiary amine, which will also be protonated at physiological pH, conferring a second positive charge to the molecule. This could lead to enhanced electrostatic interactions with target proteins. The presence of two ethyl groups on the nitrogen atom adds lipophilicity to this portion of the molecule, which can be crucial for crossing cell membranes or interacting with hydrophobic regions of a binding site.

Impact of Peripheral Substituents on Pharmacological Profiles

While this compound itself lacks peripheral substituents on the guanidine nitrogen atoms (other than the diethylaminoethyl group), the principles of how such substituents affect activity can be inferred from related compounds.

In studies of guanidine alkyl derivatives, the length and branching of the alkyl chain have been shown to be critical. For instance, guanidine and methylguanidine (B1195345) enhance norepinephrine release, while the bulkier propylguanidine (B1199440) is inactive and can even block the effect of guanidine. nih.gov This suggests that the size and shape of the substituent are crucial for fitting into the binding site.

Similarly, in N,N'-diarylguanidines, the nature and position of substituents on the aryl rings (e.g., n-butyl or n-butoxy groups) were found to be major determinants of their sodium channel blocking activity and anticonvulsant effects. acs.org These findings underscore that even minor peripheral modifications can lead to significant changes in pharmacological profiles, affecting both potency and selectivity. The introduction of substituents could, for example, enhance hydrophobic interactions, introduce new hydrogen bonding opportunities, or sterically hinder binding to off-target sites, thereby improving the therapeutic index.

Advanced Research Methodologies and Experimental Techniques for N 2 Diethylamino Ethyl Guanidine

In Vitro Experimental Models

In vitro models are fundamental for the initial screening and detailed mechanistic investigation of N-(2-Diethylamino-ethyl)-guanidine. These techniques allow for controlled experiments on specific biological components, providing insights into the compound's interactions with cells and biomolecules.

Cell Line-Based Assays

Cell line-based assays are a cornerstone of in vitro research, offering reproducible and scalable systems to study the effects of this compound on various cellular processes.

Competitive Binding: While specific competitive binding assays for this compound are not extensively detailed in the provided results, the broader class of guanidinium (B1211019) compounds is known to interact with cell surface phosphates, sulfates, and carboxylates. nih.gov This interaction is a key aspect of their cellular uptake. For instance, studies on radioiodinated N-(2-diethylaminoethyl)benzamide derivatives, which share a similar side chain, have investigated their binding to sigma receptors, although uptake in melanoma cells was found not to be mediated by this specific mechanism. nih.gov

Cellular Uptake: The cellular uptake of guanidinium-based molecules is a well-studied phenomenon. Guanidinium-rich molecular transporters, for example, can traverse cell membranes. nih.gov Research on guanidine-based peptide nucleic acids (GPNA) has shown their efficient uptake into mammalian cells, comparable to the well-known TAT transduction domain. cmu.edu This uptake is often visualized using fluorescence microscopy after covalently linking a fluorescent probe to the guanidinium compound. cmu.edu Studies with N-[2-(dimethylamino)ethyl]acridine-4-carboxamide (DACA), a structurally related compound, have demonstrated rapid cellular uptake and efflux. researchgate.net

Cytotoxicity: The cytotoxic effects of guanidinium-containing compounds have been evaluated in various cancer cell lines. For example, a poly-guanidine conjugate, GuaDex, exhibited potent cytotoxicity against medulloblastoma cell lines (DAOY and MB-LU-181) at low micromolar concentrations. nih.gov Similarly, organotin(IV) N-ethyl-N-benzyldithiocarbamate complexes have shown significant cytotoxicity against the A549 human lung cancer cell line. nih.gov Cytotoxicity is often measured using assays like the fluorometric microculture cytotoxicity assay (FMCA) or the MTT assay. nih.govnih.gov

Proliferation Studies: The antiproliferative activity of guanidinium-based compounds is a key area of cancer research. A novel N,N'-disubstituted guanidine (B92328) derivative, 1D-142, has demonstrated improved antiproliferative activity in human cancer cell lines compared to its predecessors. Proliferation can be assessed by monitoring cell growth over time in the presence of the compound.

Isolated Tissue and Organ Preparations

To understand the effects of this compound on specific tissues and organ systems, researchers utilize isolated preparations.

Brain Membranes: The preparation of plasma membranes from isolated cells of the brain, often from newborn rats, allows for the study of compound interactions with neural receptors and enzymes in a controlled environment. nih.gov These preparations are valuable for investigating the binding of compounds to specific sites within the central nervous system. For example, the binding of N-[2-(dimethylamino)ethyl]-4-(4-fluorophenyl)-1-piperazinecarboxamide to H1 histaminic receptors has been studied using preparations from guinea pig cerebral cortex. nih.gov

Vas Deferens: While specific studies on this compound and the vas deferens were not found in the search results, this isolated smooth muscle preparation is a classical pharmacological tool used to study neurotransmission, particularly adrenergic and purinergic signaling. It would be a relevant model to investigate any potential modulatory effects of the compound on these systems.

Biochemical Assays

Biochemical assays are employed to dissect the molecular interactions of this compound with specific proteins and enzymes.

Enzyme Activity Measurement: The guanidinium group is known to play a significant role in interactions with enzymes. researchgate.net While direct enzyme activity assays for this compound were not specified, related compounds like N-[2-(dimethylamino)ethyl]acridine-4-carboxamide (DACA) are known to act as dual topoisomerase I/II poisons, indicating an inhibitory effect on these enzymes. researchgate.netnih.gov

Protein-Ligand Interaction Studies: The interaction of guanidine with proteins is a subject of detailed study. Molecular dynamics simulations have shown that guanidine primarily interacts with negatively charged regions on proteins. nih.gov Techniques like isothermal titration calorimetry (ITC) can be used to measure the thermodynamic parameters of these interactions, providing data on binding affinity, enthalpy, and entropy. nih.gov X-ray crystallography is another powerful method to visualize the binding of ligands to proteins at an atomic level. researchgate.net

Membrane Depolarization Assays: Although not explicitly detailed for this compound, the ability of guanidinium-rich transporters to traverse cell membranes suggests an interaction with the membrane potential. nih.gov Assays measuring changes in membrane potential could provide insights into the mechanism of cellular entry.

In Vivo Preclinical Models

Rodent Models for Pharmacological Efficacy Assessment

A variety of rodent models are used to assess the potential therapeutic effects of compounds in different disease contexts.

Neuromuscular Disorders: Animal models are crucial for understanding the pathogenesis of neuromuscular disorders and for testing new therapies. mdpi.com While specific studies using this compound in these models were not identified, its guanidinium group suggests potential relevance, as this functional group is present in compounds that can modulate ion channels and receptors involved in neuromuscular function.

Pain: Various animal models of pain, including neuropathic and inflammatory pain, are used to screen for analgesic compounds. nih.govnih.govmdpi.commdpi.com Models like the chronic constriction injury (CCI) and spinal nerve ligation are common for inducing neuropathic pain. mdpi.com Given the role of guanidinium compounds in modulating ion channels, some of which are implicated in pain signaling, these models would be appropriate for evaluating the analgesic potential of this compound.

Cancer: The in vivo anticancer activity of guanidinium-related compounds is often assessed using xenograft models, where human cancer cells are implanted into immunodeficient mice. mdpi.commdpi.com For example, the compound 1D-142 showed significant antitumor efficacy in an A549 lung cancer xenograft model. Similarly, N-[2-(dimethylamino)ethyl]acridine-4-carboxamide (DACA) has demonstrated activity against colon adenocarcinomas and melanoma xenografts in mice. nih.gov

Diabetes: Animal models of diabetes, such as those induced by streptozocin, are used to study the effects of compounds on glucose metabolism and diabetic complications. nih.gov The relevance of this compound to diabetes would depend on its specific molecular targets.

Pharmacodynamic Profiling in Animal Systems

Pharmacodynamic studies in animals are conducted to understand the relationship between drug concentration and its pharmacological effect over time. While specific pharmacodynamic profiling data for this compound was not available in the search results, this would involve measuring the onset, duration, and intensity of its effects in the aforementioned animal models. For example, in cancer models, this would involve tracking tumor growth inhibition over the course of treatment. mdpi.com

Computational and Theoretical Approaches

Computational chemistry provides powerful tools for understanding the behavior of molecules like this compound at an atomic level. These methods are instrumental in drug discovery and development, allowing for the prediction of molecular properties and interactions.

Molecular modeling and docking are used to predict the binding affinity and orientation of a ligand (in this case, this compound or its analogs) to a specific protein target. This is particularly relevant for guanidine derivatives, which have been investigated for a variety of therapeutic targets. For example, docking studies have been employed to evaluate novel sulphonylurea/guanidine derivatives as potential antidiabetic agents by predicting their interaction with the AKR1C1 enzyme. nih.govresearchgate.net Similarly, novel pyridazin-3(2H)-one-based guanidine derivatives have been proposed as DNA minor groove binders based on molecular docking studies. acs.org

In a typical docking study, a 3D model of the target protein is used to create a virtual binding site. The ligand is then computationally "docked" into this site in various conformations, and a scoring function is used to estimate the binding energy for each pose. The results can guide the synthesis of more potent and selective compounds.

QSAR is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov By identifying key molecular descriptors (e.g., lipophilicity, electronic properties, steric factors) that influence activity, QSAR models can be used to predict the activity of new, unsynthesized compounds.

QSAR studies have been conducted on various classes of guanidine derivatives. For example, a QSAR analysis of substituted Schiff bases of 1-amino-3-hydroxyguanidine was performed to understand their cytotoxicity and antiviral activity. nih.gov Another study focused on the QSAR of diarylguanidines as noncompetitive NMDA receptor antagonists. researchgate.net These studies help in optimizing the lead compounds to enhance their desired biological effects while minimizing potential toxicity.

Table 2: Key Molecular Descriptors Used in QSAR Analysis of Guanidine Derivatives

| Descriptor Type | Examples | Relevance |

| Electronic | Dipole moment, Partial charges | Influence electrostatic interactions with the target. |

| Steric | Molecular volume, Surface area | Determine the fit of the molecule in the binding pocket. |

| Lipophilic | LogP (partition coefficient) | Relates to the compound's ability to cross cell membranes. |

| Topological | Connectivity indices | Describe the branching and shape of the molecule. |

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of a molecule and its interactions with its environment over time. nih.gov By simulating the movements of atoms and molecules, MD can reveal conformational changes, binding pathways, and the stability of ligand-protein complexes.

MD simulations have been used to study the interaction of guanidinium ions with biological systems, such as the guanidine-II riboswitch. nih.gov These simulations can elucidate the mechanism of ligand binding and how it induces conformational changes in the target biomolecule. For a compound like this compound, MD simulations could be used to study its interaction with a target protein, providing a more detailed understanding than static docking models.

Analytical and Characterization Techniques in Research Contexts

The synthesis and study of this compound require a suite of analytical techniques to confirm its structure, purity, and properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for the structural elucidation of organic molecules. For this compound, the ¹H NMR spectrum would show characteristic signals for the ethyl groups (triplet and quartet), the methylene (B1212753) groups of the ethylamino chain, and the protons of the guanidine group. The ¹³C NMR spectrum would complement this by showing signals for each unique carbon atom in the molecule. rsc.orgresearchgate.net

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Guanidinyl C | - | ~158 |

| N-CH₂ | ~3.2 | ~42 |

| N-CH₂-CH₂-N | ~2.8 | ~50 |

| N-CH₂-CH₃ | ~2.6 (q) | ~47 |

| N-CH₂-CH₃ | ~1.1 (t) | ~12 |

Note: These are predicted values and may vary depending on the solvent and experimental conditions. The protons on the guanidinyl nitrogens would likely appear as a broad singlet and may exchange with deuterium (B1214612) in certain solvents.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for N-H stretching and bending vibrations of the guanidine and amine groups, C-N stretching, and C-H stretching and bending of the alkyl chains. researchgate.netchemicalbook.comnist.govnist.govspectrabase.com

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. For this compound, the mass spectrum would show a molecular ion peak corresponding to its molecular weight (158.24 g/mol ), as well as fragment ions resulting from the cleavage of the molecule. chemicalbook.comnist.gov

Chromatographic Separations (e.g., High-Performance Liquid Chromatography (HPLC), Thin-Layer Chromatography (TLC), Ion Exchange Chromatography)

Chromatographic techniques are fundamental for the separation and purification of this compound from reaction mixtures and biological matrices. The choice of method depends on the scale of the separation, the required purity, and the physicochemical properties of the compound, which is a polar and highly basic molecule.

High-Performance Liquid Chromatography (HPLC)

HPLC is a premier technique for the analysis and purification of guanidine compounds due to its high resolution and sensitivity. Given that this compound possesses a highly basic guanidinium group (pKa ≈ 12.5-13.5) and a hydrophobic diethylaminoethyl side chain, mixed-mode chromatography is particularly effective. sielc.com This approach combines reversed-phase and ion-exchange mechanisms to achieve superior separation.

Several HPLC methods have been developed for the parent compound, guanidine, which can be adapted for its derivatives. A common strategy involves using cation-exchange columns or mixed-mode columns with both cation-exchange and hydrophobic retention properties. sielc.comnih.gov Detection can be challenging as the guanidine group has a low UV chromophore. Detection is often performed at low wavelengths, such as 195-200 nm. nih.govmtc-usa.com For higher sensitivity, especially at low concentrations, Evaporative Light Scattering Detection (ELSD) is a suitable alternative. sielc.com Pre-column derivatization with reagents like acetylacetone (B45752) or 9,10-phenanthrenequinone can also be employed to enhance UV or fluorescence detection, respectively, although direct detection methods are often preferred to avoid extra sample preparation steps. nih.govthermofisher.com

| Parameter | HPLC Method 1 (Cation-Exchange) | HPLC Method 2 (Mixed-Mode) | HPLC Method 3 (Aqueous Normal Phase) |

| Column | Dionex IonPac CS14 Cation-Exchange (4 x 250 mm) nih.gov | Primesep 100 Mixed-Mode sielc.com | Cogent Diamond Hydride™, 4µm, 100Å mtc-usa.com |

| Mobile Phase | 3.75 mM Methanesulfonic acid nih.gov | Acetonitrile/Water with acid modifier (e.g., formic acid, TFA) | 50% DI Water / 50% Acetonitrile / 0.1% Formic Acid mtc-usa.com |

| Flow Rate | 1.0 mL/min nih.gov | Typically 0.5-1.5 mL/min | 1.0 mL/min mtc-usa.com |

| Detection | UV at 195 nm nih.gov | ELSD or UV at ~200 nm sielc.com | UV at 195 nm mtc-usa.com |

| Principle | Primarily ion-exchange interaction of the protonated guanidinium group with the stationary phase. nih.gov | Combined cation-exchange and reversed-phase retention. sielc.com | Aqueous Normal Phase / HILIC. |

Thin-Layer Chromatography (TLC)

TLC is a rapid and cost-effective method for monitoring reaction progress, identifying fractions, and assessing the purity of this compound. Due to its polar and basic nature, a polar stationary phase like silica (B1680970) gel is typically used. The mobile phase is a mixture of solvents designed to move the compound up the plate. For basic compounds like this compound, the mobile phase often includes a small amount of a base, such as ammonia (B1221849) or diethylamine, to prevent streaking and ensure good spot shape by suppressing the ionization of the silica gel's acidic silanol (B1196071) groups.

A typical TLC system for a basic amine could involve a silica gel plate (Silica Gel 60 F-254) and a mobile phase such as a mixture of a polar organic solvent (e.g., methanol (B129727) or acetone) and a less polar solvent (e.g., chloroform (B151607) or toluene), with an added base. For instance, a system of Toluene:Acetone:Ethanol:Concentrated Ammonia (45:45:7:3) has been used for other basic compounds. swgdrug.org Visualization of the spots can be achieved under UV light if the compound has some UV absorbance or by staining with a suitable reagent. Ninhydrin can be used to visualize the primary and secondary amine groups in the guanidine moiety, typically producing a characteristic color. Iodoplatinate reagent is also a sensitive stain for nitrogen-containing basic compounds. swgdrug.org

Ion-Exchange Chromatography (IEC)

Ion-exchange chromatography is an ideal method for the purification of this compound, exploiting its strongly basic character. fredhutch.org At pH values below its pKa, the guanidine group is protonated, carrying a positive charge. This allows it to bind strongly to a cation-exchange resin (e.g., those containing sulfonate or carboxylate functional groups).

The process involves loading the sample onto a cation-exchange column equilibrated at a specific pH. nih.gov Uncharged and anionic impurities are washed away. The bound this compound is then eluted by either increasing the salt concentration of the buffer (e.g., using a sodium chloride or ammonium (B1175870) acetate (B1210297) gradient) or by changing the pH to deprotonate the guanidinium group, which neutralizes its charge and releases it from the resin. nih.govstewarthendrickson.com This technique is highly effective for separating guanidino compounds from complex mixtures and is scalable for preparative purposes. thermofisher.comnih.gov

| Parameter | Ion-Exchange Chromatography Details |

| Stationary Phase | Strong Cation-Exchanger (e.g., Dowex, Dionex CS series) nih.govnih.gov |

| Mobile Phase (Start Buffer) | Low ionic strength buffer at a pH that ensures the compound is charged (e.g., 20 mM MES, pH 6.0) fredhutch.org |

| Mobile Phase (Elution Buffer) | Increasing salt gradient (e.g., 0-1 M NaCl or Ammonium Acetate) or a pH gradient. fredhutch.orgstewarthendrickson.com |

| Application | High-capacity purification, separation from neutral or acidic impurities. thermofisher.com |

X-ray Crystallography for Ligand-Target Complex Structures

X-ray crystallography is the most powerful technique for obtaining a high-resolution, three-dimensional structure of a molecule and for visualizing its precise interactions within the binding site of a biological target, such as a protein or enzyme. nih.gov While no specific crystal structure of an this compound-target complex is publicly available, the methodology provides an indispensable framework for understanding its mechanism of action at an atomic level.

The process begins with the co-crystallization of the target macromolecule with this compound or by soaking pre-formed crystals of the target in a solution containing the ligand. nih.gov These crystals are then exposed to a focused beam of X-rays. The way the crystal diffracts the X-rays is recorded by a detector, producing a diffraction pattern. From this pattern, an electron density map of the molecule is calculated. mdpi.com This map is then interpreted to build a detailed atomic model of the ligand-target complex.

For a ligand like this compound, X-ray crystallography would reveal critical details of its binding mode:

Hydrogen Bonding: The guanidinium group is an excellent hydrogen bond donor. A crystal structure would show the precise geometry of hydrogen bonds between the N-H groups of the guanidinium moiety and acceptor atoms (like oxygen or nitrogen) on the target protein's amino acid residues or backbone. mdpi.com

Electrostatic Interactions: The delocalized positive charge of the protonated guanidinium group can form strong salt bridges with negatively charged residues in the binding pocket, such as aspartate or glutamate.

Hydrophobic Interactions: The diethylaminoethyl portion of the molecule can engage in van der Waals or hydrophobic interactions with nonpolar residues of the target.

Conformation: The crystal structure would reveal the specific tautomeric form and conformation (e.g., cis/trans geometry around the C-N bonds) that the molecule adopts upon binding. mdpi.comresearchgate.net Studies on other N,N'-substituted guanidines have shown that both electronic properties of substituents and intermolecular hydrogen bonding in the crystal lattice influence the final tautomer structure, a critical aspect for receptor interaction. mdpi.com

Water-Mediated Interactions: The structure can also show the role of bridging water molecules that mediate interactions between the ligand and the protein. mdpi.com

This structural information is invaluable for structure-based drug design, enabling the rational optimization of the ligand's affinity and selectivity for its target. researchgate.net

| Research Finding | Significance for this compound-Target Complex Analysis |

| Guanidinium Group Geometry | The planar structure and delocalized charge of the guanidinium group allow it to act as a multi-dentate hydrogen bond donor, often interacting with carboxylate groups in a bidentate fashion. mdpi.comresearchgate.net |

| Tautomerism | The solid-phase structure of related N,N'-substituted guanidines can exist in different tautomeric forms (e.g., cis-trans or cis-cis), which is determined by substituent effects and crystal packing. Identifying the bioactive tautomer is key. mdpi.com |

| Ligand-Induced Fit | Comparison of the target structure with and without the bound ligand can reveal conformational changes in the protein that are induced upon binding. nih.gov |

| Resolution | The level of detail (resolution) of the crystal structure determines the precision with which bond lengths and angles can be measured, providing a confident assessment of the interactions. mdpi.com |

Translational and Biomedical Applications of N 2 Diethylamino Ethyl Guanidine Derived Compounds

Applications in Biochemical and Molecular Biology Research

Utility in Biomolecule Purification via Ion Exchange Chromatography

The unique chemical properties of guanidinium-containing compounds, including N-(2-Diethylamino-ethyl)-guanidine, have led to their application in the purification of biomolecules via ion exchange chromatography. The diethylaminoethyl (DEAE) functional group is a well-established weak anion exchanger, widely used for purifying nucleic acids and proteins. epochlifescience.comgoogle.com The resin consists of a porous matrix with positively charged amine groups that attract negatively charged biomolecules. epochlifescience.com

Research has demonstrated that the inclusion of guanidine (B92328) salts, such as guanidine hydrochloride (Gdn), significantly enhances the performance of DEAE-based chromatography. Specifically, in the analytical separation of plasmid DNA (pDNA) isomers, gradient elution with Gdn on a weak anion exchanger like DEAE can double the resolution between open-circular (oc) and supercoiled (sc) forms. nih.gov This method also improves the separation of linear and multimeric plasmid forms, producing sharper elution peaks with less tailing and boosting sensitivity by approximately 30%. nih.gov While using a pure Gdn gradient can lead to some plasmid loss, a combined approach using a sodium chloride gradient while maintaining a constant Gdn concentration (e.g., 300 mM) achieves nearly 100% recovery of supercoiled plasmid while preserving the enhanced separation. nih.gov This improvement is attributed to guanidine's role as a chaotropic salt that weakens hydrogen bonding between the plasmid and the DEAE ligand, thus requiring less ionic strength for elution. researchgate.net

Furthermore, novel guanidine-based multimodal anion exchangers have been developed and evaluated for protein separation. nih.govresearchgate.net These resins demonstrate unique selectivity windows and enhanced orthogonality compared to traditional exchangers. For instance, a bis-guanidine based resin showed high recovery for most proteins in a model library and exhibited a more pH-dependent selectivity pattern. nih.govresearchgate.net Molecular dynamics simulations have been employed to understand the conformational preferences of these guanidine ligands and the molecular basis for their chromatographic behavior. nih.govresearchgate.net

Table 1: Performance Enhancement of DEAE Chromatography with Guanidine

| Analyte | Chromatographic System | Additive | Key Finding | Reference |

| Plasmid DNA (pDNA) Isomers | Weak Anion Exchanger (DEAE) | Guanidine Hydrochloride (Gdn) | Roughly doubles resolution between open-circular and supercoiled isomers; increases sensitivity by ~30%. | nih.gov |

| Acidic Model Proteins | Bis-guanidine Multimodal Anion Exchange Resin | - | Showed high protein recovery and more pH-dependent selectivity compared to single-guanidine resins. | nih.govresearchgate.net |

| Acidic & Basic Model Proteins | Bis-guanidine Multimodal Anion Exchange Resin | - | Exhibited higher pair separability (0.73) and pair enhancement (0.42) compared to a commercial resin. | nih.govresearchgate.net |

Agrochemical and Specialty Chemical Development

Guanidine derivatives serve as crucial intermediates and active ingredients in the development of agrochemicals. Patents reveal that a range of guanidine derivatives possess potent insecticidal properties, offering an alternative to conventional organophosphates, carbamates, and pyrethroids, which have faced issues with pest resistance. google.comgoogleapis.com These novel compounds are designed to have low toxicity for non-target organisms while providing effective pest control in agricultural and horticultural settings. google.com

The general structure of these insecticidal compounds often involves a guanidine core modified with various substituted homocyclic or heterocyclic groups. google.comgoogleapis.com For example, specific patented derivatives include compounds where the guanidine moiety is attached to a pyridyl, halogenopyridyl, or halogenothiazolyl group. google.comgoogleapis.com this compound itself is a valuable building block in the synthesis of such complex agrochemical products.

Beyond insecticides, other guanidine derivatives have been developed as fungicides for agricultural and horticultural use, targeting diseases like mildew, blight, and rust. googleapis.com The development of these compounds with novel skeletal structures is a key strategy to combat the emergence of resistance to existing fungicides. googleapis.com

Table 2: Examples of Guanidine Derivatives in Agrochemical Applications

| Compound Class | Application | Target | Structural Feature Example | Reference |

| Guanidine Derivatives | Insecticide | General pest insects | N-substituted with groups like 6-chloro-3-pyridyl or 2-chloro-5-thiazolyl | google.comgoogleapis.com |

| Neonicotinoid Nitroguanidine Metabolites | Insecticide | Nicotinic Agonists | Guanidine metabolites of imidacloprid, thiamethoxam, etc. | nih.gov |

| Dibenzylguanidine Derivatives | Fungicide | Mildew, blight, rust | Dibenzyl-substituted guanidine core | googleapis.com |

Applications in Advanced Materials Science (e.g., Polymeric Systems for Drug Delivery)

The guanidinium (B1211019) group, a key feature of this compound, is increasingly incorporated into advanced materials, particularly polymeric systems for drug delivery. The positive charge and hydrogen-bonding capabilities of the guanidinium moiety facilitate interactions with biological membranes, making these polymers effective as cell-penetrating peptide mimics. nih.gov

Guanidinium-functionalized polymers can be synthesized with precise control over molecular weight and architecture using techniques like reversible addition-fragmentation chain transfer (RAFT) polymerization. nih.govacs.org This control allows for the creation of tailored block copolymers, for instance with biocompatible blocks like N-(2-hydroxypropyl) methacrylamide (B166291) (HPMA), for use as pro-drugs or in gene delivery. nih.gov Studies have shown that such copolymers are taken up by cells through both endocytotic and energy-independent pathways. nih.gov The hydrophobicity and distribution of monomers within these copolymers can be tuned to influence the extent of cellular uptake and the internalization mechanism. acs.org

Furthermore, guanidine-containing polymers have been used to create "core-shell" nanoparticles for drug delivery. researchgate.net For example, silica (B1680970) nanoparticles have been modified with guanidine-containing copolymers to fabricate pH-responsive systems. researchgate.net Similarly, polymers containing the structurally related 2-(diethylamino)ethyl methacrylate (B99206) (PDEAEMA) group self-assemble into pH-responsive micelles. nih.gov These micelles are stable at physiological pH but can be triggered to release their drug cargo in the acidic microenvironment of tumors. nih.gov Guanidinium-based materials also show promise in environmental applications; novel ionic porous organic polymers (POPs) featuring guanidinium have demonstrated exceptionally high uptake of pollutants like permanganate (B83412) from water. rsc.org

Table 3: Guanidinium-Based Polymeric Systems for Advanced Applications

| Polymer System | Key Feature | Application | Mechanism/Finding | Reference |

| Guanidinium-functionalized methacrylamide (co)polymers | Cell-penetrating peptide mimic | Drug/gene delivery | Facilitates intracellular uptake via endocytotic and energy-independent pathways. | nih.gov |

| Guanidinium-rich RAFT copolymers | Tunable monomer distribution | Drug delivery | Overall hydrophobicity and monomer distribution impact cellular uptake efficiency and mechanism. | acs.org |

| Poly(2-(diethylamino)ethyl methacrylate) (PDEAEMA) mixed micelles | pH-responsive | Anticancer drug delivery | Encapsulates drugs like doxorubicin (B1662922) and promotes release at lower (tumorous) pH. | nih.gov |

| Guanidine-containing copolymer-coated silica nanoparticles | "Core-shell" structure, pH-responsive | Drug carriers | Surface modification of silica nanoparticles for controlled release applications. | researchgate.net |

| Guanidinium-based ionic porous organic polymer (POP) | High density of cationic sites | Water purification | Achieves rapid and efficient removal of anionic pollutants like permanganate. | rsc.org |

Role as Catalysts and Reagents in Complex Organic Synthesis

Guanidines are recognized as strong organic bases, a property that makes them highly effective organocatalysts in a variety of synthetic transformations. researchgate.netjst.go.jp Their utility extends beyond simple basicity; they can also function as nucleophilic catalysts. researchgate.net The conjugate acid of guanidine, the guanidinium ion, can participate in hydrogen bonding, enabling the activation of both nucleophiles and electrophiles. researchgate.net

The catalytic activity of guanidines can be finely tuned by modifying the substituents on their nitrogen atoms, which alters their electronic and steric properties. semanticscholar.org This has led to the development of a wide array of chiral guanidine catalysts (bicyclic, monocyclic, and acyclic) that facilitate numerous asymmetric syntheses with high efficiency and stereoselectivity. rsc.org

Moreover, guanidine derivatives are excellent N-donor ligands for transition metals. semanticscholar.org The resulting metal-guanidine complexes have demonstrated remarkable effectiveness as catalysts, enhancing both the activity and selectivity of a broad spectrum of chemical reactions, including click reactions and the synthesis of β-ketoamides. researchgate.netsemanticscholar.org The combination of chiral guanidines with metal salts has further expanded their utility, providing solutions for challenging transformations that are not achievable with conventional catalysts. rsc.org Various synthetic routes, such as the modified Ullmann reaction and copper-catalyzed three-component reactions, have been developed to access diverse guanidine structures for these catalytic applications. organic-chemistry.org

Table 4: Catalytic Applications of Guanidine and Its Derivatives

| Catalyst Type | Reaction Type | Example | Key Feature | Reference |

| Achiral Guanidines (e.g., TMG, TBD) | Nucleophilic Catalysis | Synthesis of propylene (B89431) carbonate, oxazolidinones | Act as strong organic bases and nucleophilic catalysts. | researchgate.net |

| Chiral Guanidines | Asymmetric Synthesis | Various enantioselective transformations | Strong basicity and hydrogen-bond donor ability enable high stereoselectivity. | rsc.org |

| Guanidine-Metal Complexes (e.g., Ru, Cu, Fe) | Click Reactions, Condensations | Synthesis of β-ketoamides | Ligand structure modulates electronic and steric properties of the metal center, enhancing catalytic activity. | semanticscholar.org |

| p-Methoxybenzyl (PMB) Guanidine | Guanidinylation | Ullmann reaction for aryl guanidine synthesis | Serves as a versatile guanidinylation agent. | organic-chemistry.org |

Future Research Directions and Unresolved Challenges

Identification and Validation of Novel Biological Targets for N-(2-Diethylamino-ethyl)-guanidine Analogues

A significant hurdle in the development of this compound analogues is the precise identification and validation of their biological targets. While the guanidinium (B1211019) group is known to interact with various biological molecules, the specific targets of many guanidine (B92328) derivatives remain elusive. nih.gov Future research must focus on systematic target deconvolution to move beyond known targets and uncover novel mechanisms of action.

Phenotype-based drug discovery, where compounds are screened based on their effects on cellular or organismal models, is a powerful strategy for identifying bioactive molecules. nih.gov However, the subsequent identification of the molecular target, or "target deconvolution," is a critical and often challenging step. nih.gov Modern chemical proteomics approaches offer promising solutions. These include:

Affinity Purification using Compound-Immobilized Beads: This technique involves attaching a derivative of the guanidine compound to a solid support to "fish" for its binding partners in cell lysates.

Photoaffinity Labeling (PAL): A photoreactive group is incorporated into the guanidine analogue, which upon photoactivation, covalently binds to its target, allowing for its identification.